molecular formula C16H24N6 B11835606 N-Cyclopentyl-9-methyl-8-(piperidin-1-yl)-9H-purin-6-amine CAS No. 671821-22-0

N-Cyclopentyl-9-methyl-8-(piperidin-1-yl)-9H-purin-6-amine

Cat. No.: B11835606
CAS No.: 671821-22-0
M. Wt: 300.40 g/mol
InChI Key: QQBDYXVUNSRAJO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-Cyclopentyl-9-methyl-8-(piperidin-1-yl)-9H-purin-6-amine is a synthetic compound that belongs to the purine class of molecules Purines are heterocyclic aromatic organic compounds that play crucial roles in biochemistry, particularly as components of nucleotides in DNA and RNA

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Cyclopentyl-9-methyl-8-(piperidin-1-yl)-9H-purin-6-amine typically involves multi-step organic reactions. A common synthetic route might include:

    Formation of the Purine Core: Starting from a suitable precursor, such as a substituted pyrimidine, the purine core is constructed through cyclization reactions.

    Introduction of the Cyclopentyl Group: The cyclopentyl group can be introduced via alkylation reactions using cyclopentyl halides under basic conditions.

    Addition of the Piperidinyl Group: The piperidinyl group is typically added through nucleophilic substitution reactions, where a piperidine derivative reacts with a halogenated purine intermediate.

    Methylation: The final step involves the methylation of the purine core, often using methyl iodide or similar reagents.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity. This could include the use of continuous flow reactors, high-throughput screening of reaction conditions, and advanced purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

N-Cyclopentyl-9-methyl-8-(piperidin-1-yl)-9H-purin-6-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, potentially leading to the formation of oxidized purine derivatives.

    Reduction: Reduction reactions using agents like lithium aluminum hydride can modify the functional groups attached to the purine core.

    Substitution: Nucleophilic or electrophilic substitution reactions can introduce new functional groups or replace existing ones.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, or hydrogen peroxide under acidic or basic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride, or catalytic hydrogenation.

    Substitution: Halogenated reagents, nucleophiles like amines or thiols, and electrophiles like alkyl halides.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield purine N-oxides, while reduction could produce deoxygenated derivatives.

Scientific Research Applications

    Chemistry: As a building block for more complex molecules in synthetic organic chemistry.

    Biology: Studying its interactions with biological macromolecules, such as enzymes or receptors.

    Medicine: Investigating its potential as a therapeutic agent, particularly in targeting purine-related pathways.

    Industry: Potential use in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of N-Cyclopentyl-9-methyl-8-(piperidin-1-yl)-9H-purin-6-amine would depend on its specific interactions with molecular targets. Typically, purine derivatives can interact with enzymes, receptors, or nucleic acids, influencing various biochemical pathways. The compound might act as an inhibitor or activator of specific enzymes, modulate receptor activity, or interfere with nucleic acid synthesis.

Comparison with Similar Compounds

Similar Compounds

    Adenine: A naturally occurring purine base found in DNA and RNA.

    Caffeine: A stimulant that is also a purine derivative.

    Theophylline: A bronchodilator used in the treatment of respiratory diseases.

Uniqueness

N-Cyclopentyl-9-methyl-8-(piperidin-1-yl)-9H-purin-6-amine is unique due to its specific substitution pattern, which may confer distinct biological activities or chemical properties compared to other purine derivatives.

Properties

CAS No.

671821-22-0

Molecular Formula

C16H24N6

Molecular Weight

300.40 g/mol

IUPAC Name

N-cyclopentyl-9-methyl-8-piperidin-1-ylpurin-6-amine

InChI

InChI=1S/C16H24N6/c1-21-15-13(20-16(21)22-9-5-2-6-10-22)14(17-11-18-15)19-12-7-3-4-8-12/h11-12H,2-10H2,1H3,(H,17,18,19)

InChI Key

QQBDYXVUNSRAJO-UHFFFAOYSA-N

Canonical SMILES

CN1C2=NC=NC(=C2N=C1N3CCCCC3)NC4CCCC4

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.